molecular formula C17H16N4O3 B11974464 N'-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide

N'-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B11974464
M. Wt: 324.33 g/mol
InChI Key: XCLHSCVNMZPUFT-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of 3,4-dimethoxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-70°C for several hours, and the progress of the reaction is monitored using thin-layer chromatography. Once the reaction is complete, the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives where the nucleophile has replaced a functional group on the original molecule.

Scientific Research Applications

N’-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes. The compound’s molecular targets include enzymes and proteins that are essential for the survival and proliferation of microorganisms and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in coordination chemistry and medicinal chemistry applications. Additionally, its ability to act as a corrosion inhibitor in acidic environments sets it apart from other similar compounds .

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C17H16N4O3/c1-23-15-6-3-11(7-16(15)24-2)9-20-21-17(22)12-4-5-13-14(8-12)19-10-18-13/h3-10H,1-2H3,(H,18,19)(H,21,22)/b20-9+

InChI Key

XCLHSCVNMZPUFT-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)OC

solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.